molecular formula C8H8BrF3N2 B14858215 2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine

2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine

Cat. No.: B14858215
M. Wt: 269.06 g/mol
InChI Key: XQWBWKVKXHIBPU-UHFFFAOYSA-N
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Description

2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is a chemical compound that features a pyridine ring substituted with bromine and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-bromo-6-(trifluoromethyl)pyridine as a starting material . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced compounds.

Scientific Research Applications

2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H8BrF3N2

Molecular Weight

269.06 g/mol

IUPAC Name

2-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]ethanamine

InChI

InChI=1S/C8H8BrF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1-2,13H2

InChI Key

XQWBWKVKXHIBPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CCN

Origin of Product

United States

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